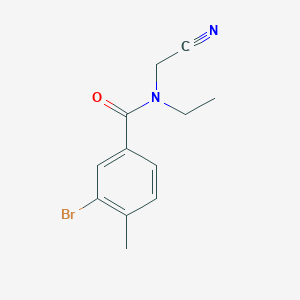

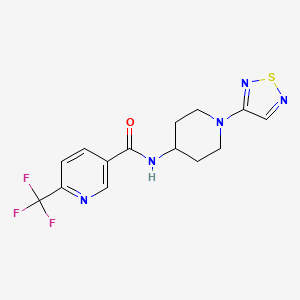

![molecular formula C12H6N4OS2 B2490583 N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1251708-24-3](/img/structure/B2490583.png)

N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the family of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with sulfur, nitrogen, and carbon atoms, known for their wide range of biological and chemical properties. This specific compound is of interest due to its structural uniqueness and potential applications in materials science, pharmaceuticals, and as a precursor for further chemical modifications.

Synthesis Analysis

The synthesis of related thiadiazole compounds involves several key steps, including the construction of the thiadiazole ring, introduction of the cyano group, and coupling with benzo[c]thiadiazole. A common method for synthesizing thiadiazole derivatives involves microwave-assisted synthesis, which is a facile and efficient approach for obtaining high-purity products. For instance, microwave-assisted synthesis has been employed to create Schiff’s bases containing a thiadiazole scaffold, demonstrating the versatility and effectiveness of this method in synthesizing complex heterocycles (Tiwari et al., 2017).

科学的研究の応用

Antibacterial Agents A study by Palkar et al. (2017) synthesized and evaluated novel Schiff bases derived from 2-amino benzothiazole, showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds, including analogs of N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, demonstrated their effectiveness at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Anticancer Evaluation Tiwari et al. (2017) conducted a study focusing on the anticancer properties of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. The study found that several synthesized compounds exhibited significant anticancer activity against various human cancer cell lines, suggesting potential applications in cancer treatment (Tiwari et al., 2017).

Photovoltaic Applications Helgesen et al. (2010) explored the use of di-2-thienyl-2,1,3-benzothiadiazole derivatives in polymer photovoltaic devices. The study highlighted the significance of ester groups' positioning and demonstrated their impact on photovoltaic performance and film morphology, indicating the potential of such compounds in solar energy applications (Helgesen et al., 2010).

Organic Photovoltaics In another study, Lee et al. (2010) synthesized conjugated main-chain polymers containing benzo[c][1,2,5]thiadiazole units. They found that these polymers were amorphous and exhibited properties conducive to use in organic photovoltaic cells. The study's findings suggest the potential of these materials in enhancing the efficiency of solar cells (Lee et al., 2010).

Insecticidal Applications A study by Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety, assessing them as insecticidal agents against the cotton leafworm. This research points to the potential use of N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide analogs in developing new insecticidal compounds (Fadda et al., 2017).

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4OS2/c13-6-8-3-4-18-12(8)14-11(17)7-1-2-9-10(5-7)16-19-15-9/h1-5H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQFZGUVTDPCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

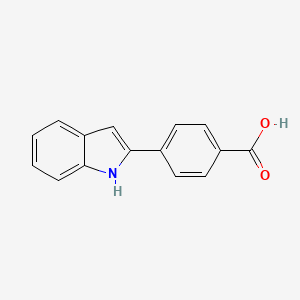

![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)

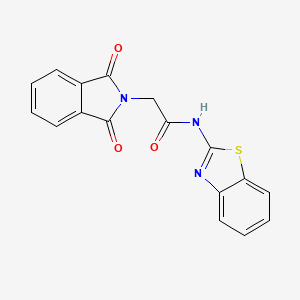

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)